Sodium sulfite heptahydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

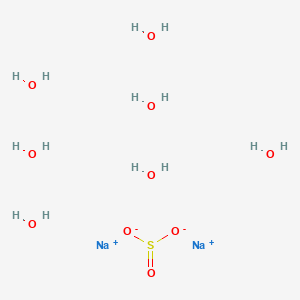

Sodium sulfite heptahydrate is an inorganic compound with the chemical formula Na2SO3.7H2O . It is a white, water-soluble solid used commercially as an antioxidant and preservative . It is also suitable for softening lignin in the pulping and refining processes of wood and lignocellulosic materials .

Synthesis Analysis

Sodium sulfite can be prepared by treating a solution of sodium hydroxide with sulfur dioxide . When conducted in warm water, Na2SO3 initially precipitates as a white solid. With more SO2, the solid dissolves to give the disulfite, which crystallizes upon cooling . Sodium sulfite is made industrially by treating sulfur dioxide with a solution of sodium carbonate .Molecular Structure Analysis

In a sodium sulfite molecule, there exist two ionic bonds between the sodium cations and the sulfite anion . Each sodium ion holds a charge of +1. On the other hand, the -2 charge on the sulfite ion is delocalized due to resonance, resulting in a partial charge of -⅔ on each oxygen atom . The overall charge on a Na2SO3 molecule is zero .Chemical Reactions Analysis

Sodium sulfite is primarily used as a mild reducing agent . The heptahydrate crystals effloresce in warm dry air . Heptahydrate crystals also oxidize in air to form sodium sulfate . The anhydrous form is more resistant to oxidation by air .Physical And Chemical Properties Analysis

Sodium sulfite has a molar mass of 126.043 grams per mole . The anhydrous form has a density of 2.633 grams per cubic centimeter . The heptahydrate form has a relatively lower density of 1.561 g/cm3 . When heated to 306.5K (33.4 °C), the heptahydrate undergoes dehydration . The anhydrous form melts at a temperature of 500 °C .科学的研究の応用

Detection in Food : Sodium sulfite is extensively used as a food additive. A novel near-infrared fluorescent probe has been developed for the visual detection of sulfite residues in food, highlighting its role in ensuring food safety by detecting excessive residues which can be harmful to human health (Duan et al., 2019).

Polymerization Processes : Sodium sulfite derivatives are used as efficient reducing agents in atom transfer radical polymerization (ATRP), playing a critical role in the production of polymers with controlled molecular weight and low dispersity (Abreu et al., 2012).

Industrial Applications : Sodium sulfite is a versatile chemical product with various applications in industries. It is used in the production of paper, textiles, and in water treatment. The use of industrial waste gas containing sulfur dioxide to produce sodium sulfite offers environmental benefits (Shi Min, 2010).

Mineral Flotation : In mineral processing, sodium sulfite is used as a depressant. It has been tested for the selective flotation of minerals, showing its effectiveness in the separation of certain minerals due to its adsorption properties (Kasomo et al., 2020).

Fiber Analysis in Animal Feeds : Sodium sulfite aids in reducing nitrogenous contamination during fiber analysis in animal feeds. It improves analytical accuracy and precision for different types of fibers and lignin in feeds, demonstrating its utility in agricultural and animal feed research (Hintz et al., 1996).

Battery Research : Sodium sulfite compounds are relevant in the field of battery research, particularly in the development of sodium batteries. These batteries are being considered for applications in renewable energy storage due to their potential in large-scale battery systems (Delmas, 2018).

作用機序

Safety and Hazards

Sodium sulfite is harmful if swallowed . It is recommended to wash thoroughly after handling and not to eat, drink, or smoke when using this product . If swallowed, it is advised to call a poison center or doctor if you feel unwell . It is non-combustible, but the substance itself does not burn and may decompose upon heating to produce corrosive and/or toxic fumes .

特性

CAS番号 |

10102-15-5 |

|---|---|

分子式 |

H4NaO4S |

分子量 |

123.09 g/mol |

IUPAC名 |

disodium;sulfite;heptahydrate |

InChI |

InChI=1S/Na.H2O3S.H2O/c;1-4(2)3;/h;(H2,1,2,3);1H2 |

InChIキー |

QBIGNSMBLQLXMJ-UHFFFAOYSA-N |

SMILES |

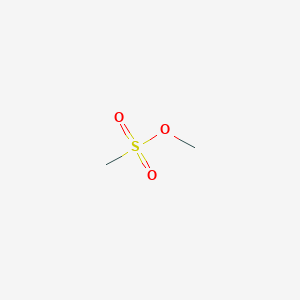

O.O.O.O.O.O.O.[O-]S(=O)[O-].[Na+].[Na+] |

正規SMILES |

O.OS(=O)O.[Na] |

その他のCAS番号 |

10102-15-5 |

ピクトグラム |

Irritant |

関連するCAS |

7757-83-7 (Parent) |

同義語 |

Sulfurous Acid Disodium Salt Heptahydrate; Anhydrous Sodium Sulfite Heptahydrate; Disodium Sulfite Heptahydrate; E 221 Heptahydrate; S-WAT Heptahydrate; Sodium Sulfite Heptahydrate; Sodium Sulfite Anhydrous Heptahydrate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。